molecular formula C10H12N2O B15300414 6-(dimethylamino)-2,3-dihydro-1H-indol-2-one

6-(dimethylamino)-2,3-dihydro-1H-indol-2-one

Cat. No.: B15300414
M. Wt: 176.21 g/mol
InChI Key: GNQQBVNXWJOUKX-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that features an indole core structure with a dimethylamino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylamino)-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with dimethylamine, followed by reduction and cyclization to form the indole core. The reaction conditions often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under conditions such as acidic or basic catalysis to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the indole ring.

Scientific Research Applications

6-(Dimethylamino)-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be utilized in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The indole core structure allows for π-π stacking interactions, which can further stabilize the binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dimethylamino)-2,3-dihydro-1H-indol-2-one is unique due to its indole core structure, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where the indole framework is advantageous.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-(dimethylamino)-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H12N2O/c1-12(2)8-4-3-7-5-10(13)11-9(7)6-8/h3-4,6H,5H2,1-2H3,(H,11,13)

InChI Key

GNQQBVNXWJOUKX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(CC(=O)N2)C=C1

Origin of Product

United States

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